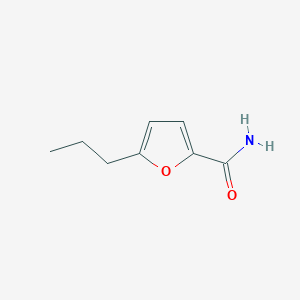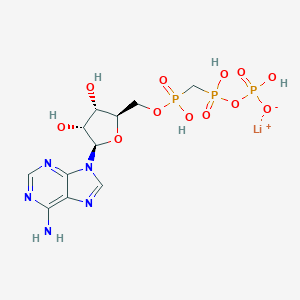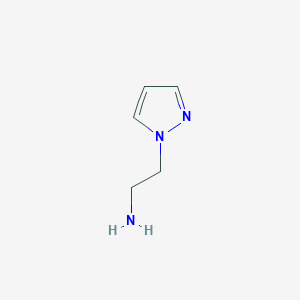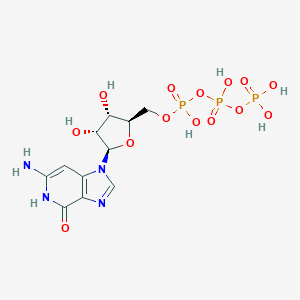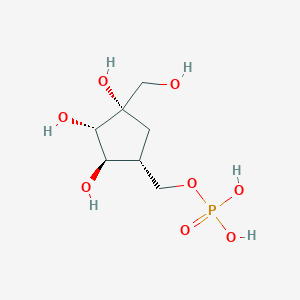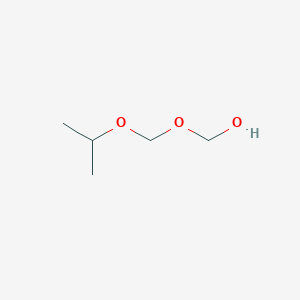
3,5-ジフルオロフェニル酢酸
概要
説明
3,5-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in pharmaceuticals and organic synthesis .
科学的研究の応用
3,5-Difluorophenylacetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
It has been used in the biological study of the inhibition of penicillin biosynthetic enzymes . It’s also worth noting that similar compounds have been found to target the respiratory system, eyes, and skin .
Mode of Action
It’s known that the compound can undergo an oxidative decarboxylation reaction with persulfate, forming a difluorobenzyl radical that is stabilized by the benzene and fluorine groups . The radical species then attacks alkenes or imines .
Biochemical Pathways
The compound’s ability to form a difluorobenzyl radical suggests it may influence pathways involving radical species .
Result of Action
It has been used in the preparation and in vitro cytotoxic activities of sorafenib derivatives , suggesting it may have potential applications in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Difluorophenylacetic acid can be synthesized through various methods. One common approach involves the reaction of 3,5-difluorobenzyl chloride with sodium cyanide to form 3,5-difluorophenylacetonitrile, which is then hydrolyzed to yield 3,5-difluorophenylacetic acid . The reaction conditions typically involve the use of solvents like methanol and catalysts such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of 3,5-difluorophenylacetic acid often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common .
化学反応の分析
Types of Reactions: 3,5-Difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-difluorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 3,5-difluorophenylethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 3,5-Difluorobenzoic acid.
Reduction: 3,5-Difluorophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
類似化合物との比較
- 2,4-Difluorophenylacetic acid
- 3,4-Difluorophenylacetic acid
- 2,5-Difluorophenylacetic acid
- 2,6-Difluorophenylacetic acid
Comparison: 3,5-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other difluorophenylacetic acids, it exhibits distinct properties in terms of enzyme inhibition and synthetic utility .
特性
IUPAC Name |
2-(3,5-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNSAVLXJKCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146996 | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105184-38-1 | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105184381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3,5-Difluorophenylacetic acid described in the research?
A1: The research paper outlines a three-step synthesis of 3,5-Difluorophenylacetic acid starting from 3,5-difluoro-bromobenzene.
- Grignard Reaction: 3,5-difluoro-bromobenzene is reacted with magnesium to form a Grignard reagent. This reagent is then treated with diethyl oxalate to yield ethyl 3,5-difluorobenzoylformate. []
- Hydrolysis: Ethyl 3,5-difluorobenzoylformate is subjected to hydrolysis using potassium hydroxide (KOH) to obtain the corresponding carboxylic acid. []
- Reduction: Finally, the carboxylic acid is reduced using hydrazine hydrate to produce the desired 3,5-Difluorophenylacetic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



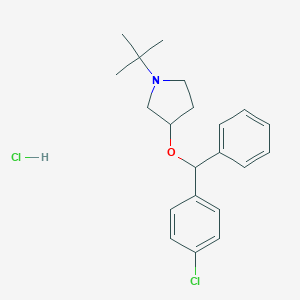
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
